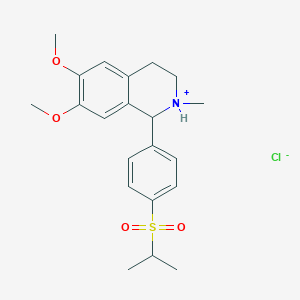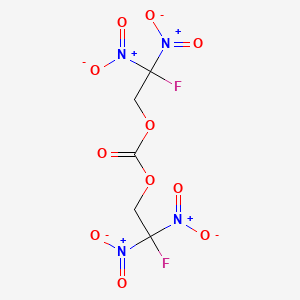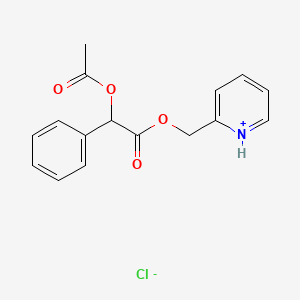
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a diethylamino group attached to a cyclohexyl ring, which is further connected to a 2,6-dichlorocarbanilate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(Diethylamino)ethyl chloride hydrochloride with cyclohexylamine to form an intermediate, which is then reacted with 2,6-dichlorophenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactions might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound.
Scientific Research Applications
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological pathways.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl chloride hydrochloride: A related compound used as an intermediate in organic synthesis.
2-(Diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate hydrochloride:
Uniqueness
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
20186-51-0 |
|---|---|
Molecular Formula |
C17H25Cl3N2O2 |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
[2-[(2,6-dichlorophenyl)carbamoyloxy]cyclohexyl]-diethylazanium;chloride |
InChI |
InChI=1S/C17H24Cl2N2O2.ClH/c1-3-21(4-2)14-10-5-6-11-15(14)23-17(22)20-16-12(18)8-7-9-13(16)19;/h7-9,14-15H,3-6,10-11H2,1-2H3,(H,20,22);1H |
InChI Key |
ALOSFTQSNXUWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C1CCCCC1OC(=O)NC2=C(C=CC=C2Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)






